Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
Description
Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework where a 3-membered ring and a 4-membered ring share a single atom (spiro junction). The molecule includes a tert-butoxycarbonyl (Boc)-protected amine at position 5 and an ethyl ester group at position 2. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the ethyl ester facilitates further functionalization. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, conformationally constrained scaffolds .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(10-11)7-6-8-16(15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPOQRXOWKVNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The typical synthesis involves reacting an azaspiro compound with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction is performed under an inert atmosphere, like nitrogen, to prevent oxidation and side reactions. Standard techniques, such as column chromatography, are used to purify the reaction mixture to obtain the desired product with high purity.
Industrial Production Methods
Industrial production involves large-scale batch reactions using automated reactors. Process parameters like temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities. Isolation and purification are achieved through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to form oxidized products.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
- Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
- Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
- Reduction: Reduced derivatives with fewer oxygen atoms.
- Substitution: Substituted products with new functional groups replacing the ethyl ester.
Biological Activity
This compound can interact with molecular targets like enzymes and receptors due to its spirocyclic structure. This interaction can modulate their activity, leading to various biological effects:
- Enzyme Inhibition/Activation: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation: It may alter pathways that regulate cellular responses.
- Nucleic Acid Interaction: Potential interactions with DNA or RNA could influence gene expression.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with new functional groups replacing the ethyl ester.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate serves as a crucial intermediate in the synthesis of various spirocyclic compounds and other complex organic molecules. Its structure allows for versatile reactions, including nucleophilic substitutions and cycloadditions, which are essential in creating diverse chemical entities for research and industrial applications .
Synthetic Routes
- The compound is typically synthesized through the reaction of suitable azaspiro compounds with ethyl chloroformate in the presence of bases like triethylamine. This method is carried out under inert conditions to prevent oxidation and ensure high yields .
Potential Antimicrobial and Anticancer Properties
- Research indicates that this compound may exhibit antimicrobial and anticancer activities due to its ability to interact with specific biological targets. The spirocyclic structure facilitates binding to enzyme active sites or receptor pockets, which can modulate their activity .
Mechanism of Action
- The compound's mechanism involves enzyme inhibition or activation, modulation of signal transduction pathways, and potential interactions with nucleic acids, which could influence gene expression. These properties make it a candidate for further investigation in drug development .
Medicinal Chemistry
Pharmaceutical Development
- This compound is explored as a precursor for pharmaceutical agents targeting various diseases, including cancer and infectious diseases. Its unique structural features allow for modifications that can enhance therapeutic efficacy and selectivity .
Case Studies
Industrial Applications
Specialty Chemicals Production
Mechanism of Action
The mechanism of action of ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit or activate enzymes, alter signal transduction pathways, or interact with nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. Bicyclic Ethyl 3-Aminobicyclo[2.2.2]octane Carboxylates
Compounds such as ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride (±)-2 and ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 () share functional groups (ester and amine) but differ in ring systems. These bicyclo[2.2.2]octane derivatives lack the spiro architecture, resulting in distinct conformational rigidity. For example, (±)-2 exhibits a high melting point (227–229°C) due to strong hydrogen bonding and crystal packing, contrasting with the spiro compound’s liquid state at room temperature .
2.1.2. Spirocyclic Derivatives with Oxo/Oxa Substituents
- tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate () replaces the ethyl ester with a tert-butyl group and introduces an oxo group at position 5. This modification increases steric hindrance and alters reactivity, making it suitable for coupling reactions in drug synthesis (e.g., Example 14 in EP 3768669B1) .
- 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester () incorporates an oxygen atom in the spiro system, enhancing polarity and aqueous solubility. Its stereochemistry (4R configuration) is critical for target-specific interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate | C₁₃H₂₁NO₄ | 255.31 | 392.1 ± 35.0 | N/A | Boc-protected amine, ethyl ester |
| (±)-2 (Bicyclo[2.2.2]octene derivative) | C₁₁H₁₈ClNO₂ | 243.72* | N/A | 227–229 | Endo-amine, crystalline solid |
| tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C₁₂H₁₉NO₃ | 225.28 | N/A | N/A | Oxo group, tert-butyl ester |
*Calculated based on molecular formula.
- Melting Behavior : The absence of a reported melting point for the target compound suggests it may exist as an oil or amorphous solid, unlike the crystalline bicyclo derivatives .
Research Findings and Limitations
- Structural Advantages : Spiro systems offer superior conformational restriction compared to bicyclic analogs, enhancing binding specificity in drug design .
- Knowledge Gaps: Limited data on the target compound’s melting point and enantiomeric resolution (all cited studies focus on racemic mixtures) .
Biological Activity
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate (CAS No. 1251022-90-8) is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.363 g/mol
- IUPAC Name : 5-(tert-butyl) 2-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate
- Purity : ≥97%
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. This modulation can lead to various biological effects, including:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It may alter pathways that regulate cellular responses.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1251022-90-8 | Spirocyclic structure with a nitrogen atom |
| 5-Boc-5-Aza-spiro[3.4]octane-2-carboxylic acid | 1363381-67-2 | Contains a carboxylic acid functional group |
| Ethyl 5-Aza-spiro[3.4]octane-2-carboxylate | 1251022-90-X | Lacks the Boc protecting group |
Case Studies and Research Findings
- Pharmacological Studies : A study explored the interaction of similar spirocyclic compounds with opioid receptors, suggesting potential analgesic effects due to their ability to act as dual ligands for m-opioid receptors .
- Synthetic Applications : this compound has been utilized as a building block in the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in biologically active molecules .
- Potential Neuroprotective Effects : Preliminary data indicate that spirocyclic compounds may exhibit neuroprotective effects, although specific studies on this compound are still ongoing .
Q & A
Q. What analytical techniques validate spirocyclic structure and purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
